(1-Trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC20134641
Molecular Formula: C10H18F3NO3
Molecular Weight: 257.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18F3NO3 |
---|---|
Molecular Weight | 257.25 g/mol |
IUPAC Name | tert-butyl N-[1-(trifluoromethoxy)butan-2-yl]carbamate |
Standard InChI | InChI=1S/C10H18F3NO3/c1-5-7(6-16-10(11,12)13)14-8(15)17-9(2,3)4/h7H,5-6H2,1-4H3,(H,14,15) |
Standard InChI Key | DCFVKUGBDIZNLT-UHFFFAOYSA-N |
Canonical SMILES | CCC(COC(F)(F)F)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic IUPAC name (1-trifluoromethoxymethyl-propyl)-carbamic acid tert-butyl ester delineates its structure:
-
A propyl backbone (C3H7) with a trifluoromethoxymethyl group (-CH2-O-CF3) substituent at the first carbon.
-
A tert-butyl carbamate (Boc) group (-OC(O)NH-C(CH3)3) attached to the amine-terminated propyl chain.
The molecular formula is inferred as C10H17F3NO3, derived from the aggregation of:
-
tert-butyl carbamate (C5H11NO2).
-
1-Trifluoromethoxymethyl-propyl group (C5H6F3O).
Table 1: Comparative Molecular Properties of Analogous Carbamates
Synthesis and Production
General Synthetic Route
The synthesis of tert-butyl carbamates typically involves Boc protection of primary or secondary amines using di-tert-butyl dicarbonate (Boc2O) under basic conditions . For the target compound:
-
Amine Precursor Synthesis:
-
The precursor 1-trifluoromethoxymethyl-propylamine is synthesized via nucleophilic substitution or reductive amination, introducing the trifluoromethoxymethyl group to a propylamine backbone.
-
-
Boc Protection:
Challenges in Fluorinated Substituent Incorporation
-
Trifluoromethoxymethyl Group Stability: The electron-withdrawing nature of the -O-CF3 group may necessitate low-temperature conditions (-20°C to 0°C) to prevent decomposition during synthesis .
-
Purification: Fluorinated intermediates often require chromatography or recrystallization due to their lipophilicity .
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
While experimental data for the target compound is unavailable, analogs provide benchmarks:
-
Boiling Point: Estimated >150°C (decomposition likely before boiling due to Boc group labiality).
-
Solubility: Moderate in polar aprotic solvents (e.g., DCM, THF) and low in water (<0.1 g/L) .
-
Spectroscopy:
Table 2: Hazard Profile of Related Carbamates
Compound | GHS Hazard Codes | Signal Word | Key Hazards |
---|---|---|---|
{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester | H302, H315, H318 | Danger | Skin/eye irritation, toxicity |
Perfluoroalkane sulfonic acids (PFAS) | H373, H410 | Warning | Persistent environmental toxicity |
Applications in Organic and Medicinal Chemistry
Role as a Synthetic Intermediate
-
Peptide Synthesis: Boc-protected amines serve as transient protecting groups, enabling sequential coupling in solid-phase peptide synthesis .
-
Pharmaceutical Intermediates: Fluorinated carbamates enhance drug bioavailability by modulating lipophilicity and metabolic stability .
Case Study: Fluorinated Carbamates in Drug Design
-
Antiviral Agents: Analogous fluorinated carbamates exhibit improved blood-brain barrier penetration in neuraminidase inhibitors .
-
Anticancer Compounds: Trifluoromethoxy groups in carbamates enhance binding affinity to kinase targets (e.g., EGFR inhibitors) .
Environmental and Regulatory Considerations
Environmental Fate
-
Persistence: Fluorinated groups resist hydrolysis and microbial degradation, necessitating stringent disposal .
-
Bioaccumulation: Limited data, but trifluoromethoxy metabolites may accumulate in fatty tissues .
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume